![molecular formula C19H24N4O3 B5610759 (3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)
(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
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Overview
Description
This compound belongs to a class of chemicals that are structurally complex and have been the subject of various studies due to their potential applications in fields like organometallic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of related organometallic complexes has been described, involving multistep processes and modifications to improve efficiency and yield. For example, Stepanenko et al. (2011) detailed the synthesis of organometallic complexes with benzimidazole-based ligands, highlighting the complexity and intricate steps involved in such syntheses (Stepanenko et al., 2011).
Molecular Structure Analysis
Structural characterization using techniques like NMR spectroscopy, UV-vis spectroscopy, and X-ray crystallography is crucial. For instance, the work of Dai et al. (2017) on Ru(II) complexes with benzimidazole ligands involves detailed structural characterization, which is a critical aspect of understanding the molecular structure of complex compounds (Dai et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical properties of these compounds are diverse. For instance, Katritzky et al. (2000) explored the reactivity of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines, showing the potential for diverse chemical reactions (Katritzky et al., 2000).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability are key to understanding these compounds. The research often involves the study of derivatives and analogs to infer the physical properties of such complex molecules.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for forming complexes with metals, are important aspects. For instance, the study by Shen et al. (2012) on pyrazole derivatives provides insights into the chemical behavior of related compounds (Shen et al., 2012).
properties
IUPAC Name |
(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-20-15-5-3-4-6-16(15)23(13)10-17(24)22-9-14-7-8-21(2)11-19(14,12-22)18(25)26/h3-6,14H,7-12H2,1-2H3,(H,25,26)/t14-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZLFSPOGKQKKF-LIRRHRJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CC4CCN(CC4(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3C[C@@H]4CCN(C[C@@]4(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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